molecular formula C6H9Cl2N3O2 B2657900 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride CAS No. 2155852-41-6

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B2657900
CAS No.: 2155852-41-6
M. Wt: 226.06
InChI Key: XFEQKUJQRGHPTN-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride is a chemical compound with the empirical formula C5H9Cl2N3 It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride typically involves multiple steps. One common method includes the cyclization of pyrazole derivatives. The process can be broken down into several stages:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This involves the formation of ketones with alkynyl groups.

    Sonogashira Cross-Coupling: Introduction of various groups into the alkyne.

    Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate.

    Cyclization Catalyzed by Gold: Cyclization of pyrazoles by alkyne groups.

    Final Cyclization by NaH: This step completes the formation of the desired compound.

Chemical Reactions Analysis

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. As a GPR119 agonist, it binds to the GPR119 receptor, which is involved in the regulation of glucose homeostasis. This interaction leads to the activation of signaling pathways that promote insulin secretion and improve glucose tolerance .

Comparison with Similar Compounds

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration and its role as a GPR119 agonist, which distinguishes it from other pyrazole derivatives.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.2ClH/c10-6(11)5-3-1-8-9-4(3)2-7-5;;/h1,5,7H,2H2,(H,8,9)(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQKUJQRGHPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2)C(N1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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